

# A Comparative Guide to Inter-laboratory Quantification of Solifenacin N-oxide

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Compound of Interest		
Compound Name:	Solifenacin N-oxide	
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This guide provides a comparative overview of analytical methodologies for the quantification of **Solifenacin N-oxide**, a significant metabolite and potential impurity of Solifenacin Succinate. While direct inter-laboratory comparison studies for **Solifenacin N-oxide** are not readily available in published literature, this document synthesizes data from various validated analytical methods to offer a comprehensive performance comparison. The focus is on High-Performance Liquid Chromatography (HPLC) methods that have demonstrated the capability to separate and quantify **Solifenacin N-oxide** from its parent compound and other related substances.

### **Data Presentation**

The following table summarizes the operational parameters and reported performance of different HPLC methods capable of analyzing Solifenacin and its impurities, including **Solifenacin N-oxide**. The performance data, such as Limit of Quantification (LOQ), accuracy, and precision, are based on the validation of the overall analytical method as reported in the cited studies.



Method/La boratory	Analytical Technique	Matrix	Chromato graphic Conditions	Limit of Quantifica tion (LOQ)	Accuracy (% Recovery)	Precision (%RSD)
Method 1	RP-HPLC	API/Formul ations	Column: Phenomen ex Luna C18 (150x4.6m m, 5µm)Mobil e Phase: pH 3.0 1- octane sulphonic acid with OPA: Acetonitrile (60:40)Flo w Rate: 1.0 mL/minDet ection: 220 nm	0.20 μg/mL (for Solifenacin Succinate) [1]	98-102% (for Solifenacin Succinate) [1]	<2% (for Solifenacin Succinate) [1]
Method 2	RP-HPLC	Tablet Dosage Form	Column: Inertsil ODS 3V C18 (150 mm × 4.6 mm, 5 µm)Mobile Phase: Gradient with monobasic potassium phosphate (pH 3.5)	Not explicitly stated for N-oxide.	Not explicitly stated for N-oxide.	Not explicitly stated for N-oxide.



			with 0.1% triethylamin e and methanolFl ow Rate: 1.5 mL/minDet ection: 220 nm			
Method 3	Gradient RP-HPLC	API	Not specifiedM obile Phase: Gradient with 0.01 M phosphate buffer (pH adjusted with orthophosp horic acid) and Acetonitrile :water (90:10)Flo w Rate: 1.0 mL/minDet ection: 220 nm	Not explicitly stated for N-oxide.	Excellent recoveries (97.5% - 100.4% for enantiomer ic separation) [2]	Not explicitly stated for N-oxide.

## **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below. These protocols outline the necessary steps for sample preparation, chromatographic separation, and detection.



#### Method 1: Isocratic RP-HPLC for Solifenacin Succinate API and Formulations[1]

#### Sample Preparation:

- A standard stock solution of Solifenacin Succinate is prepared by dissolving the reference standard in a suitable diluent.
- Working standard solutions are prepared by diluting the stock solution to the desired concentrations within the linearity range (e.g., 10-80 μg/mL).
- For tablet analysis, a number of tablets are weighed, and the average weight is calculated.
   The tablets are then crushed into a fine powder.
- A quantity of the powder equivalent to a specific amount of Solifenacin Succinate is weighed and transferred to a volumetric flask.
- The powder is dissolved in the diluent, sonicated to ensure complete dissolution, and then diluted to the final volume. The solution is filtered before injection.

#### Chromatographic System:

- Column: Phenomenex Luna C18 (150x4.6mm, 5μm).
- Mobile Phase: A filtered and degassed mixture of pH 3.0 1-octane sulphonic acid with OPA and Acetonitrile in a 60:40 ratio.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 220 nm.
- Injection Volume: 20 μL.

#### Validation Parameters:

 The method was validated for specificity, linearity, accuracy, precision, robustness, and solution stability according to ICH guidelines.



 Forced degradation studies were performed under acid, base, peroxide, photolytic, and thermal stress conditions to demonstrate the stability-indicating nature of the method.

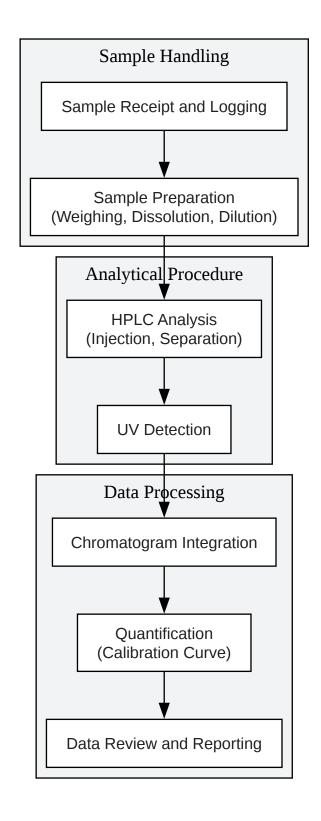
#### Method 2: Gradient RP-HPLC for Solifenacin in Tablet Dosage Form

- Sample Preparation:
  - Standard and sample solutions are prepared in a suitable diluent. For tablets, a powdering and dissolution process similar to Method 1 is followed.
- Chromatographic System:
  - Column: Inertsil ODS 3V C18 (150 mm × 4.6 mm, 5 μm).
  - Mobile Phase: A gradient elution using a combination of monobasic potassium phosphate (pH 3.5) containing 0.1% triethylamine and methanol.
  - Flow Rate: 1.5 mL/min.
  - o Detection: UV detector at 220 nm.
  - Column Temperature: 35°C.
- Key Feature:
  - This method was specifically noted for achieving a resolution of greater than 3.0 between
     Solifenacin Succinate and its closely eluting impurity, Solifenacin N-oxide.

## **Experimental Workflow**

The following diagram illustrates a general experimental workflow for the quantification of **Solifenacin N-oxide** in pharmaceutical samples.





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Caption: General workflow for **Solifenacin N-oxide** quantification.



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### References

- 1. ijrpr.com [ijrpr.com]
- 2. researchgate.net [researchgate.net]
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